(2-Amino-4,6-dibromo-phenyl)methanol

Description

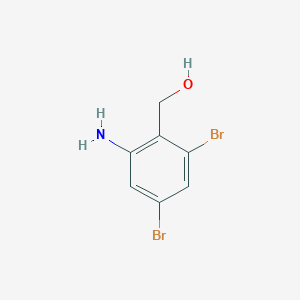

(2-Amino-4,6-dibromo-phenyl)methanol is a halogenated aromatic compound featuring a methanol group (-CH2OH) and an amino (-NH2) group on a benzene ring substituted with bromine atoms at the 4 and 6 positions. Bromine’s electronegativity, size, and hydrophobic nature likely influence its reactivity, solubility, and biological activity. This compound shares functional and substitution patterns with pyrimidine derivatives and halogenated phenylmethanols, which are often explored for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

(2-amino-4,6-dibromophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIYVADSYABJMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)CO)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4,6-dibromo-phenyl)methanol typically involves the bromination of 2-amino-phenylmethanol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 4 and 6 positions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (2-Amino-4,6-dibromo-phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of 2-amino-4,6-dibromo-benzaldehyde.

Reduction: Formation of 2-amino-4,6-dibromo-aniline.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Amino-4,6-dibromo-phenyl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (2-Amino-4,6-dibromo-phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, while the dibromo substituents enhance the compound’s reactivity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural and Functional Analogues

Halogen-Substituted Phenylmethanols

(2-Amino-4,6-difluorophenyl)methanol

- Molecular Weight: 159.13 g/mol (vs. 280.94 g/mol for (2-Amino-3,5-dibromo-phenyl)methanol) .

- Solubility : Likely higher in polar solvents due to fluorine’s smaller size and higher electronegativity compared to bromine.

- Stability : Requires storage at 2–8°C, suggesting sensitivity to degradation .

(2-Amino-3,5-dibromo-phenyl)methanol

Pyrimidine Derivatives

2-Amino-4,6-dichloropyrimidines

- Biological Activity: Demonstrated potent nitric oxide (NO) inhibition (IC50: 2–36 μM), with 5-fluoro-2-amino-4,6-dichloropyrimidine being the most active .

- Solubility: Chlorine substitution enhances lipophilicity compared to hydroxylated analogs (e.g., 2-amino-4,6-dihydroxypyrimidines, which are inactive biologically) .

2-Amino-4,6-diarylpyrimidines

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Halogen Substituents | Solubility Trends | Storage Conditions |

|---|---|---|---|---|

| (2-Amino-4,6-dibromo-phenyl)methanol* | ~280.94 (inferred) | Br (4,6) | Likely low in water, higher in DMSO/methanol** | 2–8°C, inert atmosphere |

| (2-Amino-4,6-difluorophenyl)methanol | 159.13 | F (4,6) | Moderate in polar solvents | 2–8°C |

| (2-Amino-3,5-dibromo-phenyl)methanol | 280.94 | Br (3,5) | Low in water, soluble in DMSO | Ventilated, sealed |

| 2-Amino-4,6-dichloropyrimidine | ~180.0 (estimated) | Cl (4,6) | Moderate in ethanol/DMSO | Not specified |

Inferred from brominated analogs . *Bromine’s hydrophobicity reduces aqueous solubility compared to fluorine .

Biological Activity

(2-Amino-4,6-dibromo-phenyl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group, a hydroxyl group, and two bromine atoms on a phenyl ring. These functional groups contribute to its reactivity and biological activity, allowing it to interact with various molecular targets such as enzymes and receptors.

The biological activity of this compound primarily stems from its ability to bind to specific enzymes and receptors. The hydroxyl group enhances hydrogen bonding with target sites, while the dibromo substituents increase the compound's reactivity. This interaction can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.

- Modulation of Receptor Signaling : It can influence receptor-mediated signaling pathways, potentially altering cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have reported its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria and fungi .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the following mechanisms:

- Microtubule Disruption : It disrupts microtubule formation, leading to cell cycle arrest.

- G2/M Phase Arrest : The compound has been shown to cause G2/M phase cell cycle arrest in melanoma cells, indicating its potential as an anticancer drug .

Case Studies

- Anticancer Evaluation : A series of derivatives related to this compound were synthesized and tested against a panel of eight human tumor cell lines. Compounds demonstrated high antiproliferative activities with specific modes of action leading to microtubule disruption and apoptosis .

- Antimicrobial Testing : In a study examining various synthesized monomeric alkaloids, this compound was included in a screening for antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound showed promising results with low MIC values against several strains .

Comparison with Similar Compounds

Comparative studies highlight the unique biological profile of this compound relative to similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Amino-4,6-dibromo-aniline | Lacks hydroxyl group | Moderate antibacterial activity |

| 2-Amino-4,6-dibromo-benzaldehyde | Lacks amino group | Limited anticancer properties |

| 2-Amino-4,6-dibromo-phenol | Lacks dibromo substituents | Lower reactivity |

The presence of both amino and hydroxyl groups in this compound enhances its reactivity and specificity in biological applications compared to these analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.